molecular formula C10H14N2O2S B13482326 2,3-Dihydro-3,3-dimethyl-1H-indole-6-sulfonamide

2,3-Dihydro-3,3-dimethyl-1H-indole-6-sulfonamide

Cat. No.: B13482326
M. Wt: 226.30 g/mol
InChI Key: GSIKQLXNHPVLFN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with sulfonamide reagents under specific conditions. One common method includes the use of diazomethane in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1H-indole: A precursor in the synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide.

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10/h3-5,12H,6H2,1-2H3,(H2,11,13,14)

InChI Key

GSIKQLXNHPVLFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C

Origin of Product

United States

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